[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,6-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a carboximidamide group and a 2,6-dimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide typically involves the reaction of 2,6-dimethoxybenzoic acid with pyridine-4-carboximidamide. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug design.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- 2,6-dimethoxypyridine
- Pyridine-2,6-dicarboxamide
Uniqueness
N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C15H15N3O4/c1-20-11-4-3-5-12(21-2)13(11)15(19)22-18-14(16)10-6-8-17-9-7-10/h3-9H,1-2H3,(H2,16,18) |
InChI Key |
OZEFPPKPFJGKSL-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)O/N=C(/C2=CC=NC=C2)\N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)ON=C(C2=CC=NC=C2)N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)ON=C(C2=CC=NC=C2)N |
solubility |
42.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.